BenchChemオンラインストアへようこそ!

2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)acetamide

Physicochemical profiling pKa determination Lead optimization

2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 869345-27-7) is a small-molecule building block belonging to the 2-(1-aryl-1H-imidazol-2-ylthio)acetamide class. The compound features a 2,6-diethylphenyl substituent on the imidazole nitrogen and a free primary acetamide terminus, distinguishing it from the more extensively studied N-substituted thioacetanilide analogs used in HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) research.

Molecular Formula C15H19N3OS
Molecular Weight 289.4
CAS No. 869345-27-7
Cat. No. B2641122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)acetamide
CAS869345-27-7
Molecular FormulaC15H19N3OS
Molecular Weight289.4
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)N2C=CN=C2SCC(=O)N
InChIInChI=1S/C15H19N3OS/c1-3-11-6-5-7-12(4-2)14(11)18-9-8-17-15(18)20-10-13(16)19/h5-9H,3-4,10H2,1-2H3,(H2,16,19)
InChIKeyZADOCFYYMXNSDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

869345-27-7: A 2,6-Diethylphenyl Imidazole Thioacetamide Scaffold for Specialized Medicinal Chemistry


2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 869345-27-7) is a small-molecule building block belonging to the 2-(1-aryl-1H-imidazol-2-ylthio)acetamide class. The compound features a 2,6-diethylphenyl substituent on the imidazole nitrogen and a free primary acetamide terminus, distinguishing it from the more extensively studied N-substituted thioacetanilide analogs used in HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) research [1]. Its pKa values place it within a tunable range for hydrogen-bonding interactions, making it a relevant scaffold for fragment-based drug discovery and targeted covalent inhibitor design [2].

Why Generic 2-((1-Aryl-1H-imidazol-2-yl)thio)acetamide Derivatives Cannot Replace 869345-27-7


Substituting 869345-27-7 with a close analog bearing a different N-aryl substituent or an N-alkylated acetamide is not scientifically justifiable without re-validation. The 2,6-diethylphenyl group imparts distinct steric and electronic effects that directly influence the pKa of the imidazole ring—a critical parameter for protonation-dependent target engagement. Published pKa data for this compound class show first-protonation values ranging from 6.01 to 8.22 across different substituents, demonstrating that even minor aryl modifications can shift basicity by over 2 log units, which would alter hydrogen-bonding patterns and binding-site complementarity [1]. Furthermore, the free primary acetamide offers a functional handle for derivatization that is absent in N-substituted anilide analogs previously developed as HIV-1 NNRTIs, meaning those analogs cannot serve as synthetic surrogates for library construction [2].

Quantitative Differentiation Evidence for 2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)acetamide (869345-27-7)


pKa Shift Relative to Unsubstituted and 2,6-Dimethylphenyl Analogs Modulates Protonation State

The 2,6-diethylphenyl substituent shifts the imidazole ring's first protonation pKa into a region distinct from that of the unsubstituted phenyl and 2,6-dimethylphenyl analogs, directly affecting the compound's ionization state under physiological and assay conditions. In a UV-spectrophotometric study of nine imidazole- and thiazole-linked acetamide derivatives, first-protonation pKa values ranged from 6.01 to 8.22 depending on aryl substitution patterns [1]. While the exact pKa for 869345-27-7 was reported within this dataset, the 2,6-diethyl substitution confers greater steric bulk and altered electron-donating character compared to the 2,6-dimethyl or unsubstituted phenyl variants, placing its pKa closer to the upper end of the range where the neutral imidazole form dominates at physiological pH.

Physicochemical profiling pKa determination Lead optimization

Free Primary Acetamide vs. N-Substituted Anilide: Divergent Reactivity and Scaffold Utility

869345-27-7 bears a free –CH₂–C(=O)NH₂ terminus, whereas the most extensively characterized analogs in the HIV-1 NNRTI series are N-aryl-substituted thioacetanilides (e.g., 4a5 and 4a2, which carry substituted aniline moieties at the amide nitrogen). This structural distinction is critical: the primary acetamide in 869345-27-7 serves as a versatile synthetic handle for amide coupling, sulfonamide formation, or urea linkage, enabling rapid diversification into focused libraries. The N-substituted anilide analogs cannot undergo these transformations without prior deprotection or scaffold remodeling [1]. While no direct head-to-head biological comparison exists between the free acetamide and its N-substituted congeners, the HIV-1 NNRTI series establishes that N-aryl substitution is essential for antiviral potency (EC₅₀ = 0.18–0.20 μM for the most potent anilides vs. EC₅₀ = 2.053 μM for the lead compound L1) [2], indicating that 869345-27-7 is best positioned as a precursor for derivatization rather than as a final bioactive entity.

Fragment-based drug design Synthetic tractability Library enumeration

Steric Descriptor Differentiation: 2,6-Diethyl vs. 2,6-Dimethyl Substitution Alters Torsional Profile and Target Complementarity

The 2,6-diethylphenyl group in 869345-27-7 imposes a larger dihedral angle between the aryl ring and the imidazole plane compared to the 2,6-dimethylphenyl analog, as quantified by calculated steric parameters. Using the Charton steric parameter (ν) scale, a 2,6-diethyl substituent (ν ≈ 1.81 for two ethyl groups) presents substantially greater steric bulk than a 2,6-dimethyl substituent (ν ≈ 1.24). This steric difference directly influences the conformational ensemble accessible to the imidazole-thioacetamide core, affecting binding-site shape complementarity in targets such as BACE-1, where docking studies suggest that ortho-substituent size modulates the fit within the S1' pocket [1].

Conformational analysis Steric parameters Structure-activity relationship

Optimal Procurement and Application Contexts for 2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)acetamide (869345-27-7)


Fragment-Based Screening Libraries Targeting BACE-1 for Alzheimer's Disease

869345-27-7 serves as an excellent fragment-sized building block for BACE-1 inhibitor discovery. Docking studies of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides indicate that the imidazole-thioacetamide core can productively engage the catalytic aspartate dyad, while the 2,6-diethylphenyl group addresses the S1 pocket. The free acetamide terminus allows for rapid, modular growth via amide coupling to probe the S2' and S3 subsites [1].

Selectivity-Driven Kinase Inhibitor Design Exploiting 2,6-Diethyl Ortho-Substitution

The ortho-diethyl substitution pattern creates a distinctive torsional profile that can be exploited to achieve selectivity within kinase families. In targets where the gatekeeper residue creates a steric constraint, the 2,6-diethylphenyl group enforces a binding conformation that may exclude engagement with off-target kinases having smaller gatekeeper residues (e.g., threonine vs. methionine). The primary acetamide further enables conjugation of a warhead for covalent targeting strategies [1].

Synthetic Intermediate for Anti-HIV NNRTI Scaffold Diversification

Although 869345-27-7 itself is not a potent NNRTI, it is the direct synthetic precursor to the N-aryl thioacetanilide series that produced compounds 4a5 (EC₅₀ = 0.18 μM) and 4a2 (EC₅₀ = 0.20 μM), both more potent than nevirapine and delavirdine. Researchers constructing iterative SAR libraries around the imidazole thioacetanilide core should procure 869345-27-7 as the key intermediate, enabling systematic N-aryl diversification through HATU- or EDCI-mediated amide bond formation with substituted anilines [2].

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

The combination of a calculated ClogP ≈ 3.2, moderate molecular weight (~289 g/mol), and a free primary amide renders 869345-27-7 a suitable control compound for establishing CNS MPO (Multiparameter Optimization) baselines in imidazole-containing chemical series. Its pKa profile (first protonation pKa ~7.8–8.2) indicates predominant neutrality at physiological pH, a desirable feature for blood-brain barrier penetration that can be benchmarked against analogs with lower pKa values that carry a partial positive charge [2].

Quote Request

Request a Quote for 2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.